2,4-Dichloro-1-(ethylsulfanyl)benzene
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Overview
Description
2,4-Dichloro-1-(ethylsulfanyl)benzene: is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and an ethyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(ethylsulfanyl)benzene typically involves the reaction of 2,4-dichlorophenyl thiol with ethyl halides under basic conditions. The reaction can be represented as follows:
2,4-Dichlorophenyl thiol+Ethyl halide→2,4-Dichlorophenyl ethyl sulfide+Hydrogen halide
Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or acetone at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-1-(ethylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: 2,4-Dichlorophenyl ethyl sulfoxide, 2,4-Dichlorophenyl ethyl sulfone.
Reduction: 2,4-Dichlorophenyl thiol.
Substitution: Various substituted phenyl ethyl sulfides depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-1-(ethylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(ethylsulfanyl)benzene depends on its chemical reactivity. The compound can interact with various molecular targets through its electrophilic chlorine atoms and nucleophilic sulfide group. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting their normal function. The exact pathways and targets involved vary depending on the specific application and context.
Comparison with Similar Compounds
2,4-Dichlorophenyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.
2,4-Dichlorophenyl propyl sulfide: Similar structure but with a propyl group instead of an ethyl group.
2,4-Dichlorophenyl butyl sulfide: Similar structure but with a butyl group instead of an ethyl group.
Comparison: 2,4-Dichloro-1-(ethylsulfanyl)benzene is unique due to its specific ethyl sulfide group, which imparts distinct chemical properties compared to its methyl, propyl, and butyl analogs. The length of the alkyl chain can influence the compound’s reactivity, solubility, and potential applications. For example, the ethyl group provides a balance between reactivity and stability, making it suitable for various synthetic and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-1-ethylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCIDFUIHOJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50710066 |
Source
|
Record name | 2,4-Dichloro-1-(ethylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50710066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101080-66-4 |
Source
|
Record name | 2,4-Dichloro-1-(ethylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50710066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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